Cas no 6705-52-8 (2,3-Epoxycyclopentanone)

2,3-Epoxycyclopentanone is a versatile cyclic epoxy ketone with significant utility in synthetic organic chemistry. Its strained epoxide ring and reactive carbonyl group make it a valuable intermediate for ring-opening reactions, nucleophilic additions, and further functionalization. The compound's unique structure enables its use in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity allows for selective transformations under mild conditions, offering efficiency in multi-step syntheses. The compound is typically handled under inert conditions due to its sensitivity to moisture and strong acids or bases. Proper storage and handling ensure stability and optimal performance in laboratory and industrial applications.
2,3-Epoxycyclopentanone structure
2,3-Epoxycyclopentanone structure
Product Name:2,3-Epoxycyclopentanone
CAS No:6705-52-8
MF:C5H6O2
MW:98.0999417304993
CID:1719931
PubChem ID:242082
Update Time:2025-06-15

2,3-Epoxycyclopentanone Chemical and Physical Properties

Names and Identifiers

    • 6-oxabicyclo[3.1.0]hexan-2-one
    • 2,3-epoxy-cyclopentanone
    • NSC50217
    • Cyclopentanone, 2,3-epoxy-
    • AGN-PC-00KGG9
    • 6-oxabicyclo[3.1.0]hexan-4-one
    • 2,3-epoxycyclopentan-1-one
    • AC1Q6KER
    • 2,3-epoxycyclopentanone
    • 6-Oxabicyclo[3.1.0]hex-2-one
    • 2,3-epoxycyclopentenone
    • CTK5C5679
    • AC1L68Q8
    • Cyclopentanone,3-epoxy-
    • 2,3-Epoxycyclopentane-1-one
    • 2,3-Epoxy-1-cyclopentanone
    • MFCD24687916
    • 2-Cyclopenten-1-one oxide
    • 6705-52-8
    • epoxycyclopentanone
    • DTXSID10287305
    • NSC-50217
    • YE5ZMA2RMR
    • 2-Cyclopenten-1-one epoxide
    • DB-197310
    • 2,3-Epoxycyclopentanone
    • Inchi: 1S/C5H6O2/c6-3-1-2-4-5(3)7-4/h4-5H,1-2H2
    • InChI Key: FDSYWIWRUBJSDE-UHFFFAOYSA-N
    • SMILES: O1C2C(CCC12)=O

Computed Properties

  • Exact Mass: 98.03678
  • Monoisotopic Mass: 98.036779430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 29.6Ų

Experimental Properties

  • PSA: 29.6

2,3-Epoxycyclopentanone Pricemore >>

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Additional information on 2,3-Epoxycyclopentanone

Comprehensive Guide to 2,3-Epoxycyclopentanone (CAS No. 6705-52-8): Properties, Applications, and Innovations

2,3-Epoxycyclopentanone (CAS No. 6705-52-8) is a versatile cyclic ketone epoxide with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by its reactive epoxide and carbonyl functional groups, serves as a key intermediate in the production of fine chemicals, fragrances, and bioactive molecules. Its unique structural features make it a subject of interest for researchers exploring stereoselective reactions and green chemistry methodologies.

In recent years, the demand for sustainable synthetic routes has driven innovation in the application of 2,3-Epoxycyclopentanone. Scientists are investigating its role in catalysis and biodegradable polymer development, aligning with global trends toward eco-friendly materials. The compound’s ability to undergo ring-opening reactions under mild conditions has also sparked interest in drug discovery, particularly for designing chiral building blocks used in antiviral and anti-inflammatory agents.

The physicochemical properties of 2,3-Epoxycyclopentanone include a molecular weight of 98.10 g/mol and a density of approximately 1.12 g/cm³. Its boiling point and solubility profile (soluble in polar solvents like ethanol and acetone) make it suitable for diverse laboratory and industrial processes. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity, a critical factor given its use in high-value applications.

From an SEO perspective, users frequently search for "2,3-Epoxycyclopentanone synthesis," "CAS 6705-52-8 safety data," and "epoxide reactivity in cyclopentanones." Addressing these queries, recent studies highlight optimized synthetic protocols using phase-transfer catalysts or enzymatic oxidation, reducing reliance on hazardous reagents. Additionally, the compound’s stability under inert atmospheres is often discussed in forums focused on laboratory storage best practices.

Emerging applications of 2,3-Epoxycyclopentanone extend to flavor and fragrance industries, where its derivatives contribute to fruity and woody olfactory notes. Patent analyses reveal growing interest in its incorporation into non-toxic adhesives and cosmetic formulations, reflecting broader market shifts toward bio-based ingredients. Researchers are also exploring its potential in photodynamic therapy, leveraging its photochemical properties for medical advancements.

To ensure safe handling, regulatory guidelines emphasize using personal protective equipment (PPE) when working with 6705-52-8. While not classified as hazardous under standard conditions, proper ventilation is recommended due to its moderate volatility. Environmental studies confirm its low bioaccumulation potential, supporting its use in green chemistry initiatives.

In conclusion, 2,3-Epoxycyclopentanone (CAS No. 6705-52-8) exemplifies the intersection of innovation and practicality in modern chemistry. Its adaptability across industries—from pharmaceuticals to sustainable materials—positions it as a compound of enduring scientific and commercial value. Future research directions may focus on nanocatalysis and AI-driven molecular design to further expand its utility.

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